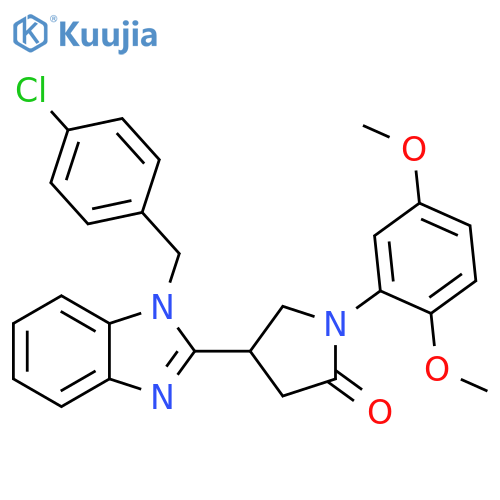Cas no 862828-47-5 (4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one)

4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- 2-Pyrrolidinone, 4-[1-[(4-chlorophenyl)methyl]-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)-
- 4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- F0660-2173
- 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- 862828-47-5
- Z111780812
- 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
- AKOS016262601
- AKOS001167226
-
- インチ: 1S/C26H24ClN3O3/c1-32-20-11-12-24(33-2)23(14-20)29-16-18(13-25(29)31)26-28-21-5-3-4-6-22(21)30(26)15-17-7-9-19(27)10-8-17/h3-12,14,18H,13,15-16H2,1-2H3
- InChIKey: LXSPMHSDNOYJCS-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC(OC)=CC=C2OC)CC(C2N(CC3=CC=C(Cl)C=C3)C3=CC=CC=C3N=2)CC1=O
計算された属性
- せいみつぶんしりょう: 461.1506193g/mol
- どういたいしつりょう: 461.1506193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 673
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 749.3±60.0 °C(Predicted)
- 酸性度係数(pKa): 4.78±0.10(Predicted)
4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0660-2173-15mg |
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
862828-47-5 | 90%+ | 15mg |
$89.0 | 2023-11-21 | |
| Life Chemicals | F0660-2173-1mg |
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
862828-47-5 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
| Life Chemicals | F0660-2173-10mg |
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
862828-47-5 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
| Life Chemicals | F0660-2173-50mg |
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
862828-47-5 | 90%+ | 50mg |
$160.0 | 2023-11-21 | |
| Life Chemicals | F0660-2173-30mg |
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
862828-47-5 | 90%+ | 30mg |
$119.0 | 2023-11-21 | |
| Life Chemicals | F0660-2173-2μmol |
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
862828-47-5 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
| Life Chemicals | F0660-2173-10μmol |
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
862828-47-5 | 90%+ | 10μmol |
$69.0 | 2023-11-21 | |
| Life Chemicals | F0660-2173-3mg |
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
862828-47-5 | 90%+ | 3mg |
$63.0 | 2023-11-21 | |
| Life Chemicals | F0660-2173-4mg |
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
862828-47-5 | 90%+ | 4mg |
$66.0 | 2023-11-21 | |
| Life Chemicals | F0660-2173-25mg |
4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
862828-47-5 | 90%+ | 25mg |
$109.0 | 2023-11-21 |
4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one 関連文献
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-oneに関する追加情報
Comprehensive Analysis of 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one (CAS No. 862828-47-5)
The compound 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one (CAS No. 862828-47-5) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a benzodiazol core, pyrrolidin-2-one moiety, and substituted phenyl rings makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific biological pathways, given its intricate molecular architecture.
In recent years, the demand for novel heterocyclic compounds like 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one has surged, driven by advancements in precision medicine and targeted therapy. The compound's chlorophenyl and dimethoxyphenyl substituents contribute to its lipophilicity and binding affinity, which are critical factors in drug design. These properties align with current trends in small-molecule drug development, where researchers prioritize compounds with optimized pharmacokinetic profiles.
The synthesis of CAS No. 862828-47-5 involves multi-step organic reactions, often starting from commercially available precursors like 1,3-benzodiazole derivatives. Key steps include N-alkylation of the benzodiazole ring and subsequent cyclization to form the pyrrolidin-2-one scaffold. This synthetic route highlights the compound's versatility and the growing importance of green chemistry principles in reducing waste and improving yields. As sustainability becomes a focal point in chemical research, optimizing such synthetic pathways is a hot topic among chemists.
From a pharmacological perspective, 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one exhibits promising interactions with various enzyme targets. Preliminary studies suggest its potential role in modulating signal transduction pathways, which could have implications for treating conditions related to cellular dysregulation. This aligns with the increasing focus on personalized therapeutics, where compounds with specific structural features are tailored to individual patient needs.
The compound's molecular weight and logP value make it suitable for further optimization in medicinal chemistry campaigns. Its balanced hydrophobicity and hydrogen-bonding capacity are particularly relevant in the context of blood-brain barrier penetration, a key consideration for central nervous system (CNS) drug development. With the rise of neurodegenerative disease research, such properties are highly sought after in the pharmaceutical industry.
Analytical characterization of CAS No. 862828-47-5 typically involves techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure purity and confirm structural integrity, which are essential for reliable biological testing. The integration of computational chemistry tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, further enhances the understanding of this compound's potential applications.
In the broader context of drug discovery, 4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one represents a compelling case study in structure-based design. Its modular structure allows for systematic modifications, enabling researchers to explore structure-activity relationships (SAR) and improve target selectivity. This approach resonates with the current emphasis on rational drug design, where computational predictions guide experimental work.
As the scientific community continues to explore benzodiazole-containing compounds, CAS No. 862828-47-5 stands out for its unique combination of features. Future research directions may include investigating its potential as a scaffold for fragment-based drug discovery or evaluating its interactions with emerging biological targets. With the growing interest in polypharmacology, such multifaceted compounds are likely to remain at the forefront of pharmaceutical innovation.
862828-47-5 (4-{1-(4-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one) 関連製品
- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)
- 1207725-68-5(2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)
- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)
- 2320725-82-2(1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 139183-87-2(Methyl 6-(aminomethyl)nicotinate)
- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)
- 2580185-28-8(8-{(benzyloxy)carbonylamino}quinoline-7-carboxylic acid)
- 279-82-3(3-Azabicyclo[3.2.1]octane)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1804909-69-0(2-Bromo-4,5-difluorobenzodifluoride)



